Cas no 593286-88-5 (4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-)
593286-88-5 structure
Product Name:4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-
CAS-nummer:593286-88-5
MF:C12H4Br2N4S2
MW:428.124957084656
CID:3305881
PubChem ID:85861550
Update Time:2025-04-21
4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO-
- 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole
- 7,7'-dibromo-4,4'-bis(2,1,3-benzothiadiazole)
- 593286-88-5
- YSZC480
- CS-0169926
- SCHEMBL20428806
-
- Inchi: 1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H
- InChI-sleutel: WGOLUHPSVBILFW-UHFFFAOYSA-N
- LACHT: N1=C2C(Br)=CC=C(C3C4C(C(Br)=CC=3)=NSN=4)C2=NS1
Berekende eigenschappen
- Exacte massa: 427.82236Da
- Monoisotopische massa: 425.82441Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 1
- Complexiteit: 343
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 108Ų
4,4'-BI-2,1,3-BENZOTHIADIAZOLE, 7,7'-DIBROMO- Gerelateerde literatuur
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Lianqin Wang,Rachida Bance-Soualhi,Julia Ponce-González,Pilar Ocón,Edson A. Ticianelli,Daniel K. Whelligan,John R. Varcoe J. Mater. Chem. A, 2018,6, 24330-24341
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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